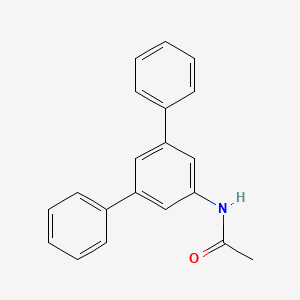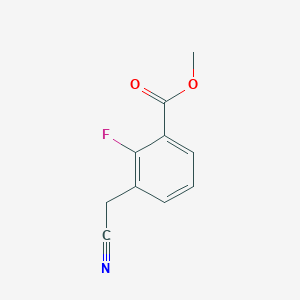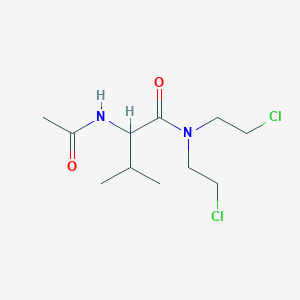
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an acetamido group, two chloroethyl groups, and a methylbutanamide backbone.
Preparation Methods
The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid, acetic anhydride, and 2-chloroethylamine.
Acetylation: The first step involves the acetylation of 3-methylbutanoic acid with acetic anhydride to form 3-methylbutanoic anhydride.
Amidation: The 3-methylbutanoic anhydride is then reacted with 2-chloroethylamine to form the intermediate 2-acetamido-N-(2-chloroethyl)-3-methylbutanamide.
Chlorination: The final step involves the chlorination of the intermediate with thionyl chloride or phosphorus pentachloride to introduce the second chloroethyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and hydroxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. This can result in various biological effects, including the disruption of cellular processes and the induction of cell death in certain contexts.
Comparison with Similar Compounds
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide can be compared with other similar compounds, such as:
2-acetamido-N,N-bis(2-chloroethyl)propanamide: This compound has a similar structure but with a propanamide backbone instead of a methylbutanamide backbone.
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide: This compound includes a phenyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features, which can affect its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
1462-79-9 |
|---|---|
Molecular Formula |
C11H20Cl2N2O2 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H20Cl2N2O2/c1-8(2)10(14-9(3)16)11(17)15(6-4-12)7-5-13/h8,10H,4-7H2,1-3H3,(H,14,16) |
InChI Key |
QVUJJSXGEUOEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CCCl)CCCl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)
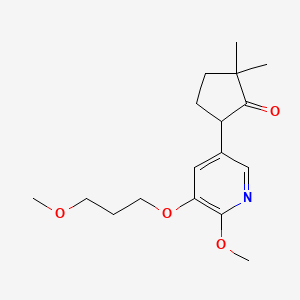

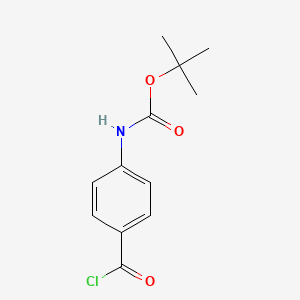
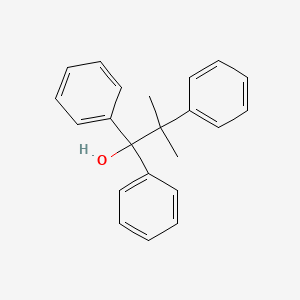
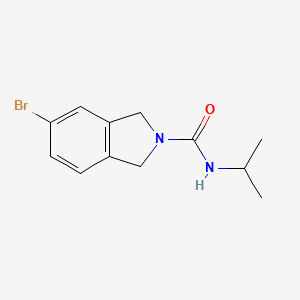

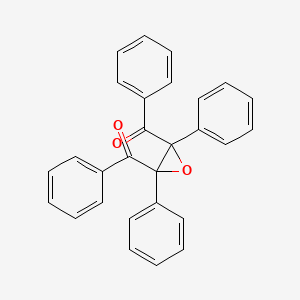
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)


